molecular formula C22H16FNOS2 B12149680 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one

3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one

Cat. No.: B12149680
M. Wt: 393.5 g/mol
InChI Key: FCGLKHDBGRNEQQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thienylpropanone backbone: This can be achieved through a Friedel-Crafts acylation reaction where 2-thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 4-fluorophenyl group: This step involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the thienylpropanone backbone.

    Attachment of the quinolylthio group: This can be done through a thiolation reaction where a quinoline derivative is reacted with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one
  • 3-(4-Bromophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one
  • 3-(4-Methylphenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one

Uniqueness

3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

Molecular Formula

C22H16FNOS2

Molecular Weight

393.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-quinolin-8-ylsulfanyl-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C22H16FNOS2/c23-17-10-8-15(9-11-17)21(14-18(25)19-7-3-13-26-19)27-20-6-1-4-16-5-2-12-24-22(16)20/h1-13,21H,14H2

InChI Key

FCGLKHDBGRNEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(CC(=O)C3=CC=CS3)C4=CC=C(C=C4)F)N=CC=C2

Origin of Product

United States

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